molecular formula C16H19N5O2 B2759843 Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 391896-91-6

Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2759843
CAS No.: 391896-91-6
M. Wt: 313.361
InChI Key: ZIANFKJIUWWRND-UHFFFAOYSA-N
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Description

The compound is a triazolopyrimidine derivative featuring a 4,7-dihydro core, a methyl group at position 5, a methyl ester at position 6, and a 4-(dimethylamino)phenyl substituent at position 5. Triazolopyrimidines are recognized for their versatility in medicinal chemistry, with applications ranging from antimicrobial agents to CNS modulators .

Properties

IUPAC Name

methyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-10-13(15(22)23-4)14(21-16(19-10)17-9-18-21)11-5-7-12(8-6-11)20(2)3/h5-9,14H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIANFKJIUWWRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H19N5O2
  • Molecular Weight : 313.361 g/mol
  • IUPAC Name : this compound

The compound features a triazole-pyrimidine core structure, which is known for its pharmacological versatility. The presence of a dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research has demonstrated that compounds containing the triazolo-pyrimidine scaffold exhibit promising anticancer properties. For instance:

  • A study reported that derivatives of triazolo-pyrimidines have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
  • The compound's structural modifications can lead to enhanced activity against specific cancer types, indicating the importance of the dimethylamino substituent in modulating biological responses.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives:

  • Compounds similar to this compound have been tested against pathogenic bacteria and fungi. Results indicated significant antibacterial activity compared to standard antibiotics like chloramphenicol .

Anti-inflammatory Effects

Triazole derivatives are also being investigated for their anti-inflammatory properties:

  • Research suggests that certain triazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways . These findings suggest potential therapeutic applications in treating inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of the Triazole Ring : The initial step often includes cyclization reactions involving hydrazones or related compounds.
  • Pyrimidine Modification : Subsequent steps involve functionalization of the pyrimidine ring to introduce various substituents.
  • Final Esterification : The final product is obtained through esterification processes using methyl carboxylates.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • A study conducted on a series of triazole derivatives found that modifications at the phenyl ring significantly affected their anticancer activity against MCF-7 cells .
  • Another investigation into the anti-inflammatory properties of related compounds demonstrated a reduction in edema in animal models when treated with these triazole derivatives .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound contrasts with nitro () or trifluoromethyl () substituents, which are electron-withdrawing. This difference impacts electronic distribution, solubility, and receptor interactions.
  • Solubility : Carboxamide derivatives (e.g., ) exhibit higher polarity than carboxylate esters, while methoxy groups () improve water solubility.
  • Thermal Stability : Compounds with nitro groups () show higher melting points (~275°C), likely due to strong intermolecular interactions.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

ConditionSolvent SystemCatalystYield (%)Recyclability
Reflux in H₂O/EtOHH₂O:EtOH (1:1)TMDP925 cycles
Molten TMDP at 65°CTMDP (neat)TMDP925 cycles

Advanced: How can structural contradictions in NMR data for triazolopyrimidine derivatives be resolved during characterization?

Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from tautomerism or dynamic conformational changes. To address this:

  • Variable Temperature NMR : Conduct experiments at different temperatures (e.g., 25°C to −40°C) to observe dynamic effects and identify dominant tautomers .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For example, X-ray data confirmed the fused triazole-pyrimidine core and substituent orientations in related analogs .
  • 2D NMR Techniques : Use HSQC and HMBC to assign proton-carbon correlations, distinguishing between regioisomers .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (400 MHz) identify substituents (e.g., dimethylamino phenyl protons at δ 2.8–3.2 ppm and ester carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z ~388) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Advanced: How can solvent polarity and catalyst choice impact regioselectivity in triazolopyrimidine synthesis?

Answer:
Regioselectivity (e.g., 5-methyl vs. 7-methyl substitution) is influenced by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions, while ethanol/water mixtures stabilize intermediates through hydrogen bonding .
  • Catalyst Design : TMDP’s dual Lewis acid/base sites direct regioselectivity by stabilizing transition states. Piperidine analogs may alter pathways due to weaker basicity .
  • Case Study : Switching from ethanol to acetic acid increased 5-methyl derivative yields by 20% in a related triazolopyrimidine synthesis .

Basic: What biological screening methodologies are used to evaluate this compound’s pharmacological potential?

Answer:

  • Antiproliferative Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50_{50} values <10 μM indicate high activity .
  • Kinase Inhibition Studies : Use fluorescence-based assays to measure inhibition of kinases (e.g., EGFR, VEGFR) linked to triazolopyrimidine moieties .
  • Microbiological Screening : Assess antibacterial activity via broth microdilution (MIC values) against Gram-positive pathogens like Enterococcus faecium .

Advanced: How can researchers optimize catalyst recyclability in triazolopyrimidine synthesis?

Answer:

  • Liquid-Liquid Separation : After reaction completion, TMDP is recovered via aqueous extraction and reused without purification, maintaining >90% activity over 5 cycles .
  • Thermogravimetric Analysis (TGA) : Monitor TMDP’s thermal stability (decomposition >250°C) to ensure no degradation during recycling .
  • Leaching Tests : ICP-MS analysis confirms no metal contamination (e.g., from catalysts), critical for pharmaceutical-grade synthesis .

Basic: What computational tools aid in predicting the compound’s reactivity and binding affinity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., FcRn receptor) using X-ray crystallographic data from analogs .
  • QSAR Models : Correlate substituent effects (e.g., electron-donating dimethylamino group) with bioactivity using regression analysis .

Advanced: How do steric and electronic effects of substituents influence the compound’s stability?

Answer:

  • Steric Effects : Bulky groups (e.g., propyl at position 5) reduce hydrolysis susceptibility by shielding the ester moiety .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro) on the phenyl ring decrease electron density at the triazole N-atoms, enhancing oxidative stability .
  • Accelerated Stability Testing : Expose derivatives to 40°C/75% RH for 4 weeks; HPLC tracks degradation products (e.g., hydrolysis to carboxylic acid) .

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